molecular formula C27H31N5O4 B11121237 N-[2-(3,4-dimethoxyphenyl)ethyl](2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1, 2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl](2-imino-5-oxo-1-pentyl(1,6-dihydropyridino[1, 2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide

Cat. No.: B11121237
M. Wt: 489.6 g/mol
InChI Key: XPWQQSIPICVJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide typically involves multiple steps, starting from simpler precursor molecules. The process may include:

    Formation of the aromatic core: This step involves the synthesis of the aromatic rings through methods such as Friedel-Crafts acylation or alkylation.

    Introduction of functional groups: Functional groups like methoxy and imino groups are introduced using reagents such as methanol and ammonia under specific conditions.

    Coupling reactions: The final step involves coupling the aromatic core with other functionalized molecules to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar aromatic core but differs in functional groups.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a similar structure but different functional groups.

Uniqueness

N-2-(3,4-dimethoxyphenyl)ethyl)carboxamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H31N5O4

Molecular Weight

489.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H31N5O4/c1-4-5-7-15-32-24(28)19(17-20-25(32)30-23-9-6-8-14-31(23)27(20)34)26(33)29-13-12-18-10-11-21(35-2)22(16-18)36-3/h6,8-11,14,16-17,28H,4-5,7,12-13,15H2,1-3H3,(H,29,33)

InChI Key

XPWQQSIPICVJNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.